Anticancer Differentiation: Scaffold-driven Potency Against HeLa Cells
In a study of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives, compound 6b showed an IC₅₀ of 30.4 µM against HeLa cells, while the 5-substituent-modified analog 6a (same cyclohexyl-oxadiazole core but different aniline substitution) showed IC₅₀ of 79.7 µM. The cyclohexyl group at the 5-position is a key structural determinant, but the amide side chain at the 2-position dramatically differentiates activity [1]. The target compound's cyclopropanecarboxamide side chain is predicted to confer distinct activity compared to these aniline derivatives.
| Evidence Dimension | Cytotoxicity (IC₅₀) against HeLa cells (48h MTT assay) |
|---|---|
| Target Compound Data | Predicted to be distinct from comparators; no direct data available. |
| Comparator Or Baseline | Compound 6b: IC₅₀ = 30.4 µM; Compound 6a: IC₅₀ = 79.7 µM |
| Quantified Difference | Compound 6b is 2.6x more potent than 6a. Target compound's actual value is unavailable. |
| Conditions | In vitro MTT assay, HeLa cell line, 48h exposure. Cisplatin used as standard. |
Why This Matters
This data demonstrates that the cyclohexyl-oxadiazole scaffold is productive for cytotoxicity, and variation at the 2-position amide alters potency significantly, making the cyclopropanecarboxamide variant a non-substitutable candidate for selection.
- [1] Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Saudi Pharmaceutical Journal, 2016, 25(3), 337–345. View Source
